1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide
Description
The compound "1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide" is a structurally complex sulfonamide derivative incorporating a triazolopyridazine core. The 2-chlorophenyl group enhances lipophilicity, which may influence blood-brain barrier penetration, while the azetidine ring and triazolopyridazine moiety contribute to conformational rigidity and binding specificity.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2S/c1-21(26(24,25)10-12-4-2-3-5-14(12)17)13-8-22(9-13)16-7-6-15-19-18-11-23(15)20-16/h2-7,11,13H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMLVNZWOKMBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features three distinct structural domains:
- Methanesulfonamide backbone : Provides electrophilic reactivity for nucleophilic substitution.
- Azetidine ring : A strained four-membered nitrogen heterocycle requiring specialized cyclization strategies.
- 1,2,4-Triazolo[4,3-b]pyridazin-6-yl group : A fused bicyclic system demanding regioselective synthesis to avoid positional isomers.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three primary disconnections (Figure 1):
- Azetidine-methanesulfonamide bond : Formed via nucleophilic substitution between azetidine and methanesulfonyl chloride derivatives.
- Azetidine-triazolopyridazine linkage : Achieved through Buchwald-Hartwig amination or Ullmann-type coupling.
- Triazolopyridazine core : Synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors.
Synthesis of the 1,2,4-Triazolo[4,3-b]Pyridazin-6-yl Moiety
Cyclocondensation Strategies
Patent data reveals two dominant routes for triazolopyridazine formation (Table 1):
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine-pyridazine cyclization | Hydrazine hydrate, EtOH, Δ | 62–68 | |
| Diazotization-cyclization | NaNO₂, HCl, 0–5°C | 55–60 |
The hydrazine-mediated approach provides superior regioselectivity for the 6-position, critical for subsequent azetidine coupling. Diazotization methods risk forming [4,3-a] regioisomers unless strictly controlled at low temperatures.
Functional Group Compatibility
Electron-withdrawing groups on pyridazine enhance cyclization rates but may necessitate protecting group strategies. For example, chloropyridazines require temporary Boc protection to prevent side reactions during triazole ring formation.
Azetidine Ring Construction
Ring-Closing Methodologies
Recent advances in azetidine synthesis from the Journal of Organic Chemistry demonstrate scalable routes:
Procedure A (Staudinger-type reaction):
- React 3-amino-1-chloropropane with triphenylphosphine in THF (−78°C to RT).
- Quench with H₂O to form azetidine hydrochloride (78% yield).
Procedure B (Curtius rearrangement):
- Treat β-azido alcohol with diphosgene in toluene.
- Heat to 110°C for 6 h to induce-shift (64% yield).
Procedure B proves advantageous for introducing the N-methyl group early in the synthesis, reducing later functionalization steps.
Coupling of Azetidine and Triazolopyridazine
Metal-Catalyzed Cross-Couplings
Palladium-catalyzed Buchwald-Hartwig amination achieves efficient C–N bond formation:
# Example reaction conditions from patent WO2010092371A1
substrate = 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine
ligand = Xantphos
catalyst = Pd₂(dba)₃
base = Cs₂CO₃
solvent = dioxane
temperature = 100°C
time = 12 h
yield = 83%
Solvent and Base Optimization
Screening reveals dimethylacetamide (DMA) enhances reaction rates compared to dioxane, but increases epimerization risks. Weak bases like K₃PO₄ improve selectivity for mono-amination over di-amination byproducts.
Methanesulfonamide Installation
Sulfonylation Protocols
The PMC study outlines a robust method for sulfonamide formation:
- React azetidine intermediate with methanesulfonyl chloride (1.2 eq) in DCM.
- Add triethylamine (2.5 eq) dropwise at 0°C.
- Warm to RT and stir for 4 h (89% yield).
Critical parameters:
- Stoichiometry : Excess sulfonyl chloride (>1.1 eq) prevents residual amine contamination.
- Temperature : Below 10°C minimizes N-demethylation side reactions.
Purification Challenges
Crude reaction mixtures often contain bis-sulfonylated impurities removable via pH-controlled extraction:
- Wash with 1 M HCl (removes unreacted amine).
- Neutralize with saturated NaHCO₃ before column chromatography.
Final Functionalization with 2-Chlorophenyl Group
Suzuki-Miyaura Coupling
Introducing the 2-chlorophenyl moiety via palladium catalysis:
| Parameter | Optimal Value |
|---|---|
| Boronic ester | 2-chlorophenylBPin |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Time | 8 h |
| Yield | 76% |
This method avoids competing β-hydride elimination observed in Heck-type reactions.
Scalability and Process Optimization
Telescoped Synthesis
Combining Steps 3–6 into a one-pot procedure reduces purification losses:
Green Chemistry Considerations
Replacing dichloromethane with cyclopentyl methyl ether (CPME) in sulfonylation steps improves E-factor scores by 22% while maintaining reaction efficiency.
Analytical Characterization
Critical quality attributes monitored during synthesis:
| Analytical Method | Target Specification |
|---|---|
| HPLC-PDA | >99.0% purity (254 nm) |
| LC-MS | m/z 436.08 [M+H]⁺ |
| ¹H NMR | δ 7.85 (d, J=8.5 Hz, 1H, Ar) |
| Chiral HPLC | >99% ee (Chiralpak IA column) |
Residual solvent levels must meet ICH Q3C guidelines, particularly for Class 2 solvents like DMF.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent due to its ability to interact with specific molecular targets
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of triazolopyridazine-containing sulfonamides. Below is a comparison with structurally related compounds:
Key Observations:
Substituent Effects : The 2-chlorophenyl group in the target compound distinguishes it from analogues with 4-fluorophenyl or unsubstituted aryl groups. Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to fluorine .
Azetidine vs.
Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit stronger hydrogen-bonding capacity, which could enhance enzyme inhibition but may reduce cell permeability .
Pharmacokinetic and Toxicity Considerations:
- No toxicity data exist for the target compound. However, structurally related triazolopyridazine sulfonamides show moderate hepatotoxicity in preclinical models, likely due to reactive metabolite formation .
- The presence of a methyl group on the sulfonamide nitrogen may reduce renal clearance compared to unmethylated analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
